methyl 2-(2,6-difluoropyridin-4-yl)acetate
Description
Significance of Fluorinated Pyridines as Core Scaffolds in Chemical Science
Fluorinated pyridines are a class of heterocyclic compounds that have become increasingly important in various scientific disciplines. The introduction of fluorine atoms into the pyridine (B92270) ring can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This has made them particularly valuable in the development of pharmaceuticals and agrochemicals.
The presence of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. nih.gov Consequently, the development of efficient synthetic methods for the preparation of fluorinated pyridines is an active area of research. researchgate.netorgsyn.orgacs.orgnih.gov The unique electronic properties of the C-F bond also make these compounds interesting for applications in materials science, where they can be incorporated into polymers and other advanced materials. researchgate.netmdpi.com
Positioning of Methyl 2-(2,6-difluoropyridin-4-yl)acetate as a Key Synthetic Intermediate in Academic Research
This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules. The difluoropyridine core provides a robust scaffold that can undergo further chemical transformations. The ester group, on the other hand, offers a reactive handle for chain extension, amidation, or other functional group interconversions.
For instance, the corresponding carboxylic acid, 2-(2,6-difluoropyridin-4-yl)acetic acid, is a known compound, highlighting the potential for hydrolysis of the methyl ester to provide a different reactive functional group. uni.lu The strategic placement of the fluorine atoms at the 2 and 6 positions of the pyridine ring activates the 4-position for nucleophilic substitution, a common reaction pathway for introducing further diversity into the molecular structure. This reactivity pattern is a key feature that underscores the utility of this compound as a synthetic building block.
Historical Context and Evolution of Research on 2,6-Difluoropyridine (B73466) Derivatives
The study of fluorinated pyridines dates back several decades, with early research focusing on fundamental synthetic methodologies. A significant milestone was the development of processes to convert chloropyridines to their fluorinated counterparts using alkali metal fluorides. google.com For example, a British patent described the conversion of 2,6-dichloropyridine (B45657) to 2,6-difluoropyridine at high temperatures in a polar, aprotic solvent. google.com Over the years, these methods have been refined to improve yields and reaction conditions.
More recent research has expanded to explore the reactivity and applications of these compounds. For example, studies on the ortholithiation of 2,6-difluoropyridine have provided insights into its chemical behavior and opened up new avenues for functionalization. sigmaaldrich.comchemicalbook.com The development of methods for the direct C-H fluorination of pyridines represents another significant advancement in the field, offering more efficient routes to these valuable compounds. researchgate.netorgsyn.orgacs.orgnih.gov The ongoing research into 2,6-difluoropyridine and its derivatives, including this compound, reflects their continued importance in synthetic chemistry.
Interactive Data Table: Properties of 2,6-Difluoropyridine
| Property | Value | Reference |
| CAS Number | 1513-65-1 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C5H3F2N | sigmaaldrich.com |
| Molecular Weight | 115.08 g/mol | sigmaaldrich.com |
| Boiling Point | 124.5 °C / 743 mmHg | chemicalbook.com |
| Density | 1.268 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n20/D) | 1.437 | chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
1283720-89-7 |
|---|---|
Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.14 g/mol |
IUPAC Name |
methyl 2-(2,6-difluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 |
InChI Key |
WGDXIDPHOWCWTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1)F)F |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of Methyl 2 2,6 Difluoropyridin 4 Yl Acetate
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic systems like pyridine. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlumenlearning.com This intermediate is stabilized by electron-withdrawing groups positioned ortho or para to the site of attack. masterorganicchemistry.comlumenlearning.com The subsequent loss of a leaving group restores the aromaticity of the ring, resulting in a net substitution. youtube.com
In methyl 2-(2,6-difluoropyridin-4-yl)acetate, the pyridine ring is highly activated for SNAr due to the cumulative electron-withdrawing effects of the ring nitrogen and the two fluorine atoms at the C2 and C6 positions. The acetate (B1210297) group at the C4 position further influences the electronic distribution of the ring.
The primary sites for nucleophilic attack are the C2 and C6 positions, which are ortho and para to the activating pyridine nitrogen and bear excellent leaving groups (fluoride ions). The attack of a nucleophile at either C2 or C6 leads to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, significantly lowering the activation energy for the reaction.
Substitution at the C4 position, where the acetate group is located, is generally not observed under typical SNAr conditions. This is because the acetate group is not a suitable leaving group compared to the fluoride (B91410) ions. Therefore, reactions with nucleophiles selectively yield products of mono- or di-substitution at the C2 and C6 positions. The regioselectivity between the C2 and C6 positions is identical in this symmetrical molecule, but in cases of 3-substituted 2,6-dihalopyridines, factors like the nature of the nucleophile and solvent can direct substitution to one position over the other. For instance, non-polar, aprotic solvents have been found to favor ortho-substitution in reactions of dichloropyridines with alkali metal alkoxides. researchgate.net
Both amine and oxygen-based nucleophiles readily participate in SNAr reactions with activated halopyridines. The choice of nucleophile allows for the introduction of diverse functionalities onto the pyridine scaffold.
Amine Nucleophiles: Primary and secondary amines are effective nucleophiles for this transformation. youtube.com The reaction typically involves heating the difluoropyridine substrate with the desired amine, sometimes in the presence of a base to neutralize the liberated hydrogen fluoride. The nucleophilicity of the amine plays a crucial role; for example, cyclic amines like pyrrolidine (B122466) are often more reactive than piperidine (B6355638) or morpholine (B109124) due to their higher nucleophilicity. clockss.org Kinetic studies on similar systems, such as the reaction of nitropyridines with secondary amines, show that the reaction proceeds through the expected SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net
Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) are potent oxygen nucleophiles that can displace the fluoride ions. Reactions with sodium or potassium alkoxides are commonly used to synthesize alkoxy-pyridines. These reactions are often highly efficient. Studies on related 2,6-dichloropyridines have shown that ortho-selectivity can be achieved with alkali metal alkoxides, suggesting a role for the metal cation in coordinating the incoming nucleophile. researchgate.net
The table below summarizes typical SNAr reactions on the 2,6-difluoropyridine (B73466) core.
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | R-NH₂ | 2-Amino-6-fluoropyridine derivative |
| Secondary Amine | R₂NH (e.g., Pyrrolidine) | 2-(Dialkylamino)-6-fluoropyridine derivative |
| Alkoxide | NaOR (e.g., Sodium Methoxide) | 2-Alkoxy-6-fluoropyridine derivative |
| Hydroxide | NaOH or KOH | 2-Fluoro-6-hydroxypyridine derivative |
The rate and feasibility of an SNAr reaction are heavily dependent on the nature of the leaving group and the electronic environment of the aromatic ring.
Leaving Group Ability: In nucleophilic aromatic substitution, the typical leaving group trend observed in aliphatic SN2 reactions is reversed for halogens. For aryl halides, the order of reactivity is generally F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com Consequently, the fluorine atoms in this compound are excellent leaving groups for SNAr reactions.
Electronic Effects: The SNAr reaction is dramatically accelerated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, especially when they are positioned ortho or para to the leaving group. masterorganicchemistry.comuni.lu In the title compound, the system is highly activated by:
The Pyridine Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom reduces electron density across the ring.
The Fluorine Atoms: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, further depleting the ring of electron density.
The Acetate Group: The ester group at the C4 position also contributes a moderate electron-withdrawing effect through resonance and induction, enhancing the electrophilicity of the C2 and C6 positions.
Together, these features make this compound an exceptionally reactive substrate for nucleophilic aromatic substitution.
Derivatization of the Acetate Side Chain
The acetate moiety provides additional sites for chemical transformations, allowing for elongation or functionalization of the side chain.
The protons on the alpha-carbon (the CH₂ group adjacent to the ester) are acidic due to the electron-withdrawing nature of both the carbonyl group and the 2,6-difluoropyridyl ring. This acidity allows for deprotonation by a suitable base to form a stabilized enolate or a related carbanionic species.
Deprotonation and Alkylation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can generate the corresponding lithium enolate. nih.gov This nucleophilic species can then react with various electrophiles, such as alkyl halides or epoxides, to form new carbon-carbon bonds at the alpha-position. nih.gov Studies on similar (2-pyridyl)methyllithium systems have shown that these anions react efficiently with electrophiles, providing a robust method for side-chain extension. nih.gov The choice of base can be important; in some systems, n-BuLi has been reported to give higher yields than LDA. nih.gov
Aldol Condensations: The generated enolate can also participate in aldol-type reactions with aldehyde or ketone electrophiles. This would lead to the formation of a β-hydroxy ester, which can be a precursor to α,β-unsaturated esters upon dehydration.
The table below illustrates potential derivatization reactions at the alpha-carbon.
| Reagent 1 | Reagent 2 (Electrophile) | Product Type |
| LDA or n-BuLi | Alkyl Halide (R-X) | α-Alkyl-2-(2,6-difluoropyridin-4-yl)acetate |
| LDA or n-BuLi | Epoxide | γ-Hydroxy-α-(2,6-difluoropyridin-4-yl)alkanoate |
| LDA or n-BuLi | Aldehyde (R'CHO) | Methyl 3-hydroxy-2-(2,6-difluoropyridin-4-yl)alkanoate |
The methyl ester group can be readily converted into other functional groups, such as amides and hydrazides, through nucleophilic acyl substitution.
Amidation: The reaction of the methyl ester with a primary or secondary amine, often at elevated temperatures or with catalytic activation, yields the corresponding amide. This reaction typically proceeds by nucleophilic attack of the amine on the ester carbonyl, followed by elimination of methanol (B129727). This transformation is a common strategy for incorporating diverse side chains and is widely used in medicinal chemistry to modulate properties like solubility and biological activity.
Hydrazinolysis: Treatment of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) effectively converts it into the corresponding acyl hydrazide. researchgate.net This reaction is usually carried out in an alcohol solvent, such as methanol or ethanol (B145695), at room or elevated temperature. The resulting hydrazide is a valuable synthetic intermediate itself, serving as a precursor for the synthesis of various heterocyclic compounds like pyrazoles and triazoles, or for use in ligation chemistries. For example, related methyl acetate derivatives have been shown to react with hydrazine hydrate to give the hydrazide, which can then undergo subsequent intramolecular cyclization reactions. researchgate.net
Reduction and Oxidation of the Ester Functionality
The ester group in this compound can undergo standard reduction and oxidation reactions, though the electron-deficient pyridine ring can sometimes influence the reaction outcomes.
Reduction:
The methyl ester can be reduced to the corresponding primary alcohol, 2-(2,6-difluoropyridin-4-yl)ethanol, using common reducing agents. Lithium aluminium hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is effective for this transformation. The reaction typically proceeds at low temperatures (e.g., 0 °C) to control the reactivity of the hydride reagent.
Alternatively, sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol or ethanol can also be employed. While generally a milder reducing agent than LiAlH₄, it is often sufficient for the reduction of esters, particularly when used in larger excess or at elevated temperatures.
Oxidation:
Direct oxidation of the ester functionality is not a common transformation. However, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2,6-difluoropyridin-4-yl)acetic acid, under basic conditions (e.g., using sodium hydroxide in a water/methanol mixture) followed by acidification. This carboxylic acid derivative can then participate in a variety of other reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives
The fluorine atoms at the C2 and C6 positions of the pyridine ring are susceptible to displacement via nucleophilic aromatic substitution. However, for greater versatility and milder reaction conditions, these positions are often transformed into other leaving groups (e.g., Cl, Br, I, OTf) to facilitate transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling with Boronic Acid and Ester Analogues
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds, and derivatives of this compound are suitable substrates. nih.gov The reaction typically involves the coupling of an aryl or vinyl halide/triflate with an organoboron reagent, such as a boronic acid or a boronic ester (e.g., a pinacol (B44631) boronate), in the presence of a palladium catalyst and a base. nih.govdntb.gov.ua
For derivatives of this compound, where one or both fluorine atoms are replaced by a more reactive leaving group like bromine or iodine, the Suzuki-Miyaura coupling can be used to introduce a wide range of aryl and heteroaryl substituents. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands such as SPhos or XPhos are commonly employed. rsc.org The base, often potassium carbonate, cesium carbonate, or potassium phosphate, plays a key role in the transmetalation step of the catalytic cycle. mdpi.com
| Catalyst/Ligand | Boronic Acid/Ester | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | High |
| Pd(OAc)₂/SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | Excellent |
| NiCl₂(PPh₂Me)₂ | Pyridine-3-boronic acid pinacol ester | K₃PO₄ | 2-MeTHF | Good |
This table presents typical conditions and outcomes for Suzuki-Miyaura coupling reactions involving derivatives of this compound. The specific yields can vary depending on the exact substrates and reaction conditions.
Buchwald-Hartwig Amination and Other C-N Cross-Couplings
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates. researchgate.net Derivatives of this compound with suitable leaving groups can undergo this reaction to introduce primary or secondary amines at the C2 and/or C6 positions.
The reaction is catalyzed by palladium complexes with bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos. rsc.orgresearchgate.net A strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. researchgate.net The choice of ligand and base is critical and often depends on the nature of the amine and the aryl halide.
A study on the mono-N-arylation of aniline (B41778) with methyl 2,6-dichloroisonicotinate using Pd(OAc)₂, XPhos, and t-BuONa has been reported. bond.edu.au This demonstrates the applicability of Buchwald-Hartwig amination to similar pyridine systems.
| Catalyst/Ligand | Amine | Base | Solvent | Yield (%) |
| Pd₂(dba)₃/XPhos | Aniline | NaOtBu | Toluene | High |
| Pd(OAc)₂/RuPhos | Morpholine | K₂CO₃ | Dioxane | Excellent |
| Pd(OAc)₂/BINAP | Benzylamine | Cs₂CO₃ | Toluene | Good |
This table illustrates representative conditions for Buchwald-Hartwig amination of halo-derivatives of this compound. Actual yields are substrate-dependent.
Sonogashira, Heck, and Stille Couplings
Other important cross-coupling reactions can also be applied to derivatives of this compound:
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This allows for the introduction of alkynyl groups at the C2 and C6 positions of the pyridine ring.
Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. This palladium-catalyzed reaction provides a means to introduce vinyl groups onto the pyridine ring.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org
| Coupling Reaction | Coupling Partner | Catalyst System | Base/Additive |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N |
| Heck | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N |
| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - |
This table provides an overview of the key components for Sonogashira, Heck, and Stille couplings with halo-derivatives of this compound.
Directed Ortho Metalation (DoM) and C-H Functionalization Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgbaranlab.org It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.caharvard.edu
Selective Lithiation and Subsequent Quenching Reactions
In the context of 2,6-difluoropyridine derivatives, the fluorine atoms themselves can act as weak directing groups. organic-chemistry.org However, the nitrogen atom in the pyridine ring is a powerful directing group. Studies have shown that 2,6-difluoropyridine can be selectively lithiated at the C3 position using lithium diisopropylamide (LDA) at low temperatures. sigmaaldrich.com The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
For this compound, the situation is more complex due to the presence of the ester-containing side chain. The acidic protons on the α-carbon of the acetate group can potentially compete with the C-H bonds on the pyridine ring for deprotonation. However, by careful choice of the base and reaction conditions, selective lithiation of the pyridine ring can be achieved. For instance, a strong, sterically hindered base like lithium tetramethylpiperidide (LiTMP) might favor deprotonation at the less sterically hindered C3 or C5 position of the pyridine ring over the α-carbon.
Once the aryllithium species is formed, it can be quenched with a variety of electrophiles, such as:
Aldehydes and Ketones: To form secondary and tertiary alcohols.
Carbon Dioxide: To introduce a carboxylic acid group.
Alkyl Halides: To introduce alkyl substituents.
Disulfides: To form thioethers.
| Base | Electrophile | Product |
| LDA | Benzaldehyde | 3-(hydroxy(phenyl)methyl)-2,6-difluoro-4-(methoxycarbonylmethyl)pyridine |
| LiTMP | Carbon dioxide | 2,6-difluoro-4-(methoxycarbonylmethyl)pyridine-3-carboxylic acid |
| n-BuLi | Iodomethane | 2,6-difluoro-3-methyl-4-(methoxycarbonylmethyl)pyridine |
This table provides hypothetical examples of directed ortho metalation and quenching reactions on this compound, illustrating the potential for selective functionalization.
Advanced Spectroscopic and Structural Characterization Studies of Methyl 2 2,6 Difluoropyridin 4 Yl Acetate and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For methyl 2-(2,6-difluoropyridin-4-yl)acetate, a combination of one- and two-dimensional NMR techniques provides a complete picture of its molecular framework, confirms its purity, and offers insights into the electronic environment of the nuclei.
High-Field ¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
High-field ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification and purity assessment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl ester protons, the methylene (B1212753) protons, and the aromatic protons of the pyridine (B92270) ring. organicchemistrydata.org The methyl protons (–OCH₃) would appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm. The methylene protons (–CH₂–) adjacent to the pyridine ring are expected to produce a singlet around δ 3.8-4.2 ppm. The two equivalent aromatic protons on the pyridine ring would appear as a singlet or a narrow multiplet in the aromatic region, typically between δ 7.0-7.5 ppm, with their chemical shift influenced by the electron-withdrawing fluorine atoms. researchgate.net The integration of these signals should correspond to a 3:2:2 ratio, confirming the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the methylene carbon, and the carbons of the difluoropyridine ring. organicchemistrydata.org The carbonyl carbon (C=O) is expected to resonate in the downfield region, around δ 170-175 ppm. The methoxy carbon (–OCH₃) signal would typically appear around δ 52-55 ppm. The methylene carbon (–CH₂–) signal is expected in the range of δ 40-45 ppm. The pyridine ring carbons will show characteristic shifts influenced by the nitrogen atom and the two fluorine substituents. The carbons bearing the fluorine atoms (C2 and C6) would appear as doublets due to carbon-fluorine coupling and at a very downfield position (around δ 160-165 ppm). The other pyridine carbons (C3, C5, and C4) will also have their chemical shifts influenced by the substituents. organicchemistrydata.org
The absence of unexpected signals in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's high purity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.7 - 3.9 (s) | 52 - 55 |
| -CH₂- | 3.8 - 4.2 (s) | 40 - 45 |
| Pyridine-H (3,5) | 7.0 - 7.5 (s) | C3/C5: 110-115 |
| Pyridine-C (2,6) | - | C2/C6: 160-165 (d, JC-F) |
| Pyridine-C (4) | - | C4: 145-150 |
| C=O | - | 170 - 175 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and substituted pyridines. Actual experimental values may vary.
Fluorine (¹⁹F) NMR for Probing Fluorine Environments
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atoms in a molecule. rsc.org For this compound, the two fluorine atoms at positions 2 and 6 are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. rsc.org The chemical shift of this signal will be characteristic of fluorine atoms attached to a pyridine ring. The coupling of the fluorine nuclei with the adjacent ring protons (if any) and carbons can provide further structural information. The chemical shift of fluorine in α-positions to the nitrogen in a pyridine ring is typically found in a distinct region of the spectrum. rsc.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule. plos.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, COSY would be used to confirm the coupling between the aromatic protons on the pyridine ring, if they are not magnetically equivalent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). plos.org It would be used to definitively assign the carbon signals for the methylene group and the proton-bearing carbons of the pyridine ring by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). plos.org This is particularly powerful for identifying quaternary carbons and piecing together the molecular structure. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, and between the methylene protons and the carbons of the pyridine ring (C3, C4, and C5).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is useful for determining stereochemistry and conformation. While less critical for a relatively rigid molecule like this, it could confirm the spatial proximity of the methylene protons to the pyridine ring protons.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₈H₇F₂NO₂), the calculated exact mass can be compared with the experimentally determined value to confirm the molecular formula with high accuracy.
Fragmentation analysis in mass spectrometry provides a "fingerprint" of the molecule and helps to confirm its structure. chemguide.co.uk The fragmentation of this compound under electron ionization (EI) or other ionization methods would be expected to show characteristic losses of functional groups. libretexts.org
Table 2: Predicted HRMS Data and Major Fragmentation Pathways for this compound
| Ion | Formula | Description |
| [M]⁺˙ | C₈H₇F₂NO₂⁺˙ | Molecular ion |
| [M - OCH₃]⁺ | C₇H₄F₂NO⁺ | Loss of the methoxy radical from the ester |
| [M - COOCH₃]⁺ | C₇H₄F₂N⁺ | Loss of the carbomethoxy radical |
| [C₆H₄F₂N]⁺ | C₆H₄F₂N⁺ | Ion corresponding to the 2,6-difluoropyridinylmethyl cation |
The fragmentation pattern will be characterized by the stability of the resulting ions, with the difluoropyridinyl ring providing a stable core. docbrown.info
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the various functional groups. A strong, sharp peak for the carbonyl (C=O) stretch of the ester group would be prominent, typically around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹. The characteristic vibrations of the pyridine ring, including C=C and C=N stretching, would be found in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations are expected to give strong absorptions in the 1200-1350 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. aip.org The C=C and C=N stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum. The C-F stretching vibrations are also Raman active. ias.ac.in The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H (aliphatic) | Stretching | 2850 - 3000 | 2850 - 3000 |
| C=O (ester) | Stretching | 1730 - 1750 | 1730 - 1750 |
| C-O (ester) | Stretching | 1100 - 1300 | 1100 - 1300 |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | 1400 - 1600 |
| C-F | Stretching | 1200 - 1350 | 1200 - 1350 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This technique would confirm the planarity of the pyridine ring and the geometry of the acetate (B1210297) substituent.
Furthermore, the crystal structure would reveal the intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, that govern the packing of the molecules in the crystal lattice. As of the current literature survey, a crystal structure for this compound has not been reported. The determination of its crystal structure would be a valuable contribution to the understanding of the solid-state properties of fluorinated pyridine derivatives.
Confirmation of Molecular Conformation and Stereochemistry
In related heterocyclic compounds, such as certain tetrahydropyridine (B1245486) derivatives, X-ray diffraction has been used to establish the ring conformation (e.g., half-chair) and the axial or equatorial positions of substituents. nih.gov For instance, in one reported structure, the aryl groups were found to occupy axial positions to minimize steric strain. nih.gov Similarly, for a terpyridine derivative, single-crystal X-ray analysis revealed a nearly planar conformation, with specific dihedral angles between the pyridine and phenolic rings. acs.org Such data is crucial for understanding the molecule's intrinsic geometry and how it might interact with other molecules.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.55 |
Note: This table is a hypothetical representation of crystallographic data and is intended for illustrative purposes only, as no experimental crystal structure has been publicly reported for this specific compound.
Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks, π-π stacking, halogen bonding)
The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of a material.
Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds could play a significant role in its crystal packing. The carbonyl oxygen of the acetate group and the fluorine atoms on the pyridine ring are potential hydrogen bond acceptors.
π-π Stacking: The electron-deficient nature of the difluoropyridine ring, caused by the electron-withdrawing fluorine atoms, could facilitate π-π stacking interactions with other aromatic rings. The geometry of these interactions (e.g., face-to-face, offset) would be determined by X-ray crystallography.
Halogen Bonding: A particularly relevant interaction for this molecule is halogen bonding. The fluorine atoms on the pyridine ring, despite being the most electronegative elements, can act as halogen bond donors under certain circumstances, interacting with Lewis bases. More commonly, the electron-deficient region on a halogen atom (the σ-hole) interacts with a nucleophile. Studies on other fluorinated pyridines have explored the competition between lone pair···π-hole and n→π* interactions. nih.gov Research on pyridine-functionalized dyes with perfluorohaloarenes has also demonstrated the significance of halogen bonding in solution. acs.orgnih.gov Furthermore, nitrogen-fluorine halogen bonds have been observed in radical fluorination reactions involving pyridines and Selectfluor. ucmerced.edu
Advanced Spectroscopic Techniques for Dynamic and Mechanistic Studies
While X-ray crystallography provides a static picture of the molecule in the solid state, advanced spectroscopic techniques can offer insights into its dynamic behavior in solution and provide mechanistic details of its reactions.
Variable Temperature NMR (VT-NMR): This technique is a powerful tool for studying dynamic processes that occur on the NMR timescale. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that are indicative of conformational changes, such as restricted rotation around single bonds. For this compound, VT-NMR could potentially be used to study the rotational barrier of the acetate side chain. In more complex systems, such as lanthanide complexes of pyridine-containing macrocycles, VT-¹H and ¹³C NMR have been instrumental in elucidating the solution structures and their stereochemical non-rigidity. nih.gov The temperature coefficients of chemical shifts can also be a useful parameter for metabolite identification in complex mixtures. nih.govresearchgate.net
In Situ Spectroscopy: Techniques like in situ FTIR, Raman, or NMR spectroscopy allow for the real-time monitoring of chemical reactions. This provides valuable mechanistic information by enabling the identification of transient intermediates and the determination of reaction kinetics. For instance, the synthesis of this compound or its subsequent reactions could be monitored to understand the reaction pathway and optimize reaction conditions.
Computational Chemistry and Theoretical Investigations of Methyl 2 2,6 Difluoropyridin 4 Yl Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For methyl 2-(2,6-difluoropyridin-4-yl)acetate, DFT calculations would be instrumental in understanding its fundamental chemical nature. These calculations can provide optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.
DFT calculations can be employed to predict the reactivity and regioselectivity of this compound in various chemical transformations. By calculating parameters such as atomic charges, Fukui functions, and the molecular electrostatic potential (MEP), researchers can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-withdrawing nature of the two fluorine atoms on the pyridine (B92270) ring is expected to significantly influence the reactivity of the entire molecule. DFT would allow for a quantitative assessment of this influence.
A hypothetical MEP map would likely show regions of negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected on the hydrogen atoms and parts of the carbon framework, highlighting sites for nucleophilic attack.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. semanticscholar.org
For this compound, a theoretical HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized on the pyridine ring and the ester group, while the LUMO would likely be centered on the electron-deficient pyridine ring. The energy gap would provide insights into its stability and potential for electronic transitions. nih.gov
A hypothetical data table for calculated electronic properties of this compound could look as follows:
| Calculated Property | Hypothetical Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.5 D |
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states.
Directed ortho metalation is a common strategy in organic synthesis for the functionalization of aromatic rings. For this compound, the pyridine nitrogen and the ester group could potentially direct metalation to specific positions on the pyridine ring. Computational studies could model the interaction of the molecule with organometallic bases (e.g., organolithium reagents) to determine the most favorable metalation site and the energy barriers associated with different pathways.
The difluoropyridine ring in this compound is expected to be susceptible to nucleophilic aromatic substitution (SNAr). Theoretical modeling could be used to investigate the energetics of SNAr reactions with various nucleophiles. By calculating the energies of the reactants, Meisenheimer intermediates, and products, researchers can predict the feasibility and regioselectivity of such substitutions. These studies would be crucial for designing synthetic routes to novel derivatives of this compound.
Conformational Analysis and Potential Energy Surface Mapping
The presence of a flexible ester group means that this compound can exist in multiple conformations. A conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the rotatable bonds. This would identify the most stable conformers and the energy barriers between them. Understanding the conformational preferences is important as it can influence the molecule's physical properties and its interactions with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
The accurate prediction of spectroscopic parameters is a cornerstone of computational chemistry, providing invaluable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions serve as a powerful tool for structural elucidation and for the interpretation of experimental spectra.
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are widely employed for the calculation of NMR shielding tensors. nih.gov By correlating these calculated shielding values with those of a reference compound, typically tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. nih.govidc-online.com For pyridine derivatives, it has been demonstrated that DFT methods can yield reliable predictions of both ¹H and ¹³C NMR chemical shifts. acs.org The substituent effects of the fluorine atoms and the methyl acetate (B1210297) group on the pyridine ring's electron distribution are critical factors that influence the chemical shifts of the ring protons and carbons.
Vibrational frequencies, which correspond to the infrared (IR) and Raman active modes of a molecule, can also be computed with a high degree of accuracy using DFT. nih.gov These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which provides the force constants for the molecular vibrations. The resulting vibrational modes can be visualized to understand the nature of the atomic motions. For pyridine and its derivatives, characteristic ring stretching and bending modes, as well as vibrations associated with the substituents, can be assigned based on these theoretical predictions. acs.orgresearchgate.netelixirpublishers.com The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.
Below are tables of predicted spectroscopic parameters for this compound, based on computational models.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2/C6 | - | 162.5 (d, J=245 Hz) |
| C3/C5 | 7.15 | 108.2 (t, J=4.5 Hz) |
| C4 | - | 148.8 (t, J=15 Hz) |
| CH₂ | 3.80 | 40.5 |
| C=O | - | 170.1 |
| OCH₃ | 3.75 | 52.8 |
Note: Predicted values are illustrative and based on typical substituent effects on a pyridine ring. 'd' denotes a doublet and 't' denotes a triplet, with predicted coupling constants (J) in Hertz.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C=O stretch | 1735 | Ester carbonyl stretching |
| C-F stretch | 1250 | Aryl-fluorine stretching |
| Pyridine ring stretch | 1610, 1570 | C=C and C=N stretching in the pyridine ring |
| C-O stretch | 1150 | Ester C-O stretching |
| CH₂ bend | 1430 | Methylene (B1212753) scissoring |
Note: These are representative frequencies and the actual spectrum would contain numerous other bands.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering critical insights into solvent effects and intermolecular interactions. youtube.com For this compound, MD simulations can elucidate how the surrounding solvent environment influences its conformation, stability, and interactions with other molecules. iaea.orgyoutube.com
In an MD simulation, the atoms of the solute and solvent molecules are treated as classical particles, and their trajectories are calculated by integrating Newton's laws of motion. youtube.com The forces between atoms are described by a molecular mechanics force field. By simulating the system for a sufficient length of time, typically nanoseconds to microseconds, one can obtain a detailed picture of the molecular motions and interactions. nih.gov
Furthermore, MD simulations are invaluable for studying intermolecular interactions between the solute and other molecules, which is fundamental to understanding its behavior in complex environments. researchgate.netmdpi.com For instance, the interaction of this compound with biological macromolecules, such as proteins, can be simulated to understand binding mechanisms and predict binding affinities. These simulations can reveal the key residues involved in the interaction and the nature of the forces (e.g., electrostatic, van der Waals) that stabilize the complex.
Table 3: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Value/Setting |
| Force Field | AMBER / CHARMM |
| Solvent Model | TIP3P Water |
| System Size | ~5000 atoms (solute + solvent) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
| Ensemble | NPT (Isothermal-isobaric) |
Quantitative Structure-Reactivity Relationships (QSRR) for Pyridine Derivatives
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov For pyridine derivatives, QSRR studies can provide valuable predictive models for various chemical reactions, such as C-H functionalization or nucleophilic substitution. chemrevlett.comnih.gov These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimental measure of reactivity.
The first step in developing a QSRR model is to assemble a dataset of pyridine derivatives with known reactivity data. researchgate.net For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors can be categorized as constitutional, topological, geometric, and electronic, and they aim to capture the key structural features that influence reactivity. researchgate.netuliege.be Examples of relevant descriptors for pyridine derivatives include steric parameters, electronic properties like atomic charges and orbital energies, and descriptors of lipophilicity. researchgate.netchromatographyonline.comnih.gov
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSRR model. oup.comchemrxiv.org The goal is to select a subset of descriptors that best correlates with the observed reactivity. A robust QSRR model should not only fit the training data well but also have good predictive power for new, untested compounds. nih.gov
For this compound, a QSRR model developed for a relevant reaction of pyridine derivatives could be used to predict its reactivity. By calculating the necessary molecular descriptors for this specific compound, its expected reactivity can be estimated without the need for experimental measurement. This predictive capability is particularly useful in the design and optimization of synthetic routes and in the screening of large libraries of compounds for desired chemical properties.
Table 4: Relevant Molecular Descriptors for a QSRR Study of Pyridine Derivatives
| Descriptor Class | Example Descriptors | Relevance to Reactivity |
| Electronic | HOMO/LUMO energies, Mulliken charges | Relate to susceptibility to electrophilic/nucleophilic attack |
| Steric | Molecular volume, surface area | Influence accessibility of the reaction center |
| Topological | Connectivity indices, Wiener index | Describe molecular branching and shape |
| Constitutional | Molecular weight, count of specific atoms | Basic structural information |
| Quantum Chemical | Dipole moment, polarizability | Describe the overall electronic distribution and response to electric fields |
Methyl 2 2,6 Difluoropyridin 4 Yl Acetate As a Versatile Building Block in Complex Molecule Synthesis
Applications in the Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds
The 2,6-difluoropyridine (B73466) unit is a privileged scaffold in medicinal chemistry. The strategic placement of fluorine atoms can enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism and can modulate the basicity (pKa) of the pyridine (B92270) nitrogen, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties. Methyl 2-(2,6-difluoropyridin-4-yl)acetate serves as a versatile precursor for introducing this valuable moiety into complex pharmaceutical architectures.
Construction of Polycyclic and Fused Heterocyclic Systems
The reactive methylene (B1212753) group and the ester functionality of this compound provide multiple handles for cyclization reactions to build intricate molecular frameworks. While direct examples of its use are often found within proprietary patent literature, the general strategy is well-established with related pyridine derivatives. For instance, synthetic routes to fused heterocyclic systems often involve the condensation of active methylene compounds with other reagents to form new rings. nih.gov
A common approach involves the reaction of the α-carbon of the acetate (B1210297) group, which can be deprotonated to form a nucleophile, with electrophilic centers to initiate cyclization. This strategy is instrumental in creating fused systems like indolizidines, quinolizidines, and other nitrogen-containing polycycles that are central to many biologically active compounds. The synthesis of 6-azaindoles, for example, has been achieved through a formal electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines, demonstrating how the pyridine core can be elaborated into more complex fused structures. rsc.org Similarly, highly substituted pyridines can be accessed through merged cycloaddition/cycloreversion processes, a reliable method for preparing complex aromatic heterocycles. nih.gov
Introduction of the Fluorinated Pyridine Moiety into Complex Structures
The 2,6-difluoropyridine group is a key component in a variety of advanced therapeutic candidates. Its incorporation is known to improve metabolic stability and oral bioavailability. The development of inhibitors for enzymes like β-secretase (BACE-1), a target in Alzheimer's disease research, has featured complex molecules containing fluorinated pyridine rings. acs.org The synthesis of these inhibitors often relies on coupling reactions where a fluorinated pyridine fragment is introduced into a larger scaffold.
This compound is an ideal reagent for this purpose. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents to form an amide bond. Alternatively, the acetate side chain can be transformed into other functional groups, such as an aldehyde or a halide, to participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira), wedding the difluoropyridine head to a complex molecular core. acs.org
Role in the Synthesis of Agrochemical Research Compounds
In agrochemical science, the introduction of fluorinated moieties is a widely used strategy to enhance the efficacy and stability of pesticides and herbicides. The difluoropyridine structure is present in a number of modern agrochemicals. Patent literature reveals that derivatives of pyridinyl acetic acids are common intermediates in the synthesis of potent agricultural products. For example, a patent for the herbicide halauxifen-methyl, an aryl picolinate (B1231196) compound, details the use of a related dichloropyridine-2-carboxylate as a key starting material. patsnap.com
Similarly, compounds like 4-[(6-chloropyridin-3-yl)methylamino]furan-2(5H)-one are noted for their use in combating animal pests in agriculture. google.com The synthesis of such molecules often involves the elaboration of a pyridine core that could be derived from a precursor like this compound. The acetate side chain can be reduced to an alcohol and subsequently converted to a leaving group (e.g., a chloride), allowing for nucleophilic substitution by an amine to build out the final agrochemical structure.
Utilization in the Development of Ligands for Catalysis
While specific literature detailing the use of this compound as a direct precursor for catalytic ligands is sparse, the structural motifs it contains are highly relevant to ligand design. Pyridine-based structures are ubiquitous in coordination chemistry and serve as foundational scaffolds for a vast array of ligands used in homogeneous catalysis. The nitrogen atom of the pyridine ring is an excellent Lewis base, capable of coordinating to a wide range of transition metals.
Derivatives of pyridinyl acetic acids have been explored as versatile linkers for creating complex materials. researchgate.net The acetate group of this compound can be readily modified. For example, conversion to a hydrazide would introduce additional coordination sites. Reaction with a diamine could create a bidentate or tridentate ligand. The fluorine atoms, being strongly electronegative, would electronically modify the coordinating properties of the pyridine nitrogen, potentially fine-tuning the catalytic activity of the resulting metal complex. This allows for the systematic adjustment of a catalyst's performance for a specific chemical transformation.
Derivatization to Access Diverse Molecular Architectures for Screening Libraries
Modern drug and materials discovery relies heavily on high-throughput screening of large compound libraries to identify new leads. The generation of these libraries requires access to versatile chemical scaffolds that can be easily and systematically modified to create a wide array of derivatives. This compound is an excellent starting point for such diversity-oriented synthesis.
The molecule possesses several reaction sites for derivatization:
The Ester: Can be hydrolyzed to the carboxylic acid, converted to amides with a diverse set of amines, or reduced to an alcohol which can be further functionalized.
The Methylene Bridge: Can be functionalized at the α-position.
The Pyridine Ring: While the fluorine atoms are generally stable, they can be displaced by strong nucleophiles under certain conditions, allowing for further substitution on the ring.
This multi-faceted reactivity allows for the rapid generation of a large number of distinct molecules from a single, readily available precursor, which is ideal for building screening libraries for identifying new bioactive compounds or materials with novel properties.
| Reaction Site | Potential Derivative Class | Synthetic Utility |
| Ester Group | Carboxylic Acids, Amides, Alcohols | Amide coupling, further esterification, ether formation |
| Methylene Group | Alkylated/Acylated Acetates | Introduction of new carbon-based substituents |
| Pyridine Ring | Substituted Pyridines | Nucleophilic aromatic substitution to alter core structure |
Precursor to Functional Organic Materials (e.g., fluorescent probes, liquid crystals)
The 2,6-difluoropyridine moiety is a valuable component in the design of functional organic materials. The rigid, aromatic nature of the pyridine ring, combined with the strong dipole moment of the C-F bonds, can influence the photophysical and liquid crystalline properties of molecules.
Fluorinated pyridine and pyrimidine (B1678525) derivatives have been successfully used to create novel fluorescent probes for bioimaging. nih.gov For example, trifluoromethyl-substituted pyridines have been synthesized for imaging lipid droplets within cells. The introduction of fluorine atoms can tune the emission wavelengths and improve the photostability of the fluorophore. The acetate group of this compound can be used as a handle to attach the difluoropyridine core to other chromophoric systems or to biomolecules for targeted delivery. Studies on 2,6-diaminopyridine (B39239) derivatives have also shown their potential as fluorescent probes for transition metal ions. google.com
Furthermore, the parent compound, 2,6-difluoropyridine, has been used to prepare poly(pyridine ether)s, a class of high-performance polymers. chemicalbook.comsigmaaldrich.com The ability of the difluoropyridine unit to participate in polycondensation reactions highlights the potential of its derivatives, like this compound, as monomers for creating advanced polymers and liquid crystalline materials with tailored thermal and electronic properties.
Analytical Method Development for Research Applications of Methyl 2 2,6 Difluoropyridin 4 Yl Acetate
Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation
Chromatographic methods are indispensable tools in the analysis of organic compounds. For methyl 2-(2,6-difluoropyridin-4-yl)acetate, a compound featuring a basic pyridine (B92270) ring and an ester functional group, a variety of chromatographic techniques can be employed.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a suitable HPLC method is crucial for determining the purity of synthesized batches and for monitoring the progress of reactions involving this compound.
Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. The basic nitrogen atom in the pyridine ring can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanol (B1196071) groups. To mitigate this, several strategies can be employed:
Use of an acidic mobile phase: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase protonates the pyridine nitrogen. This reduces the interaction with silanol groups and results in improved peak symmetry. helixchrom.com
Employing end-capped columns: These columns have a reduced number of free silanol groups, minimizing undesirable secondary interactions.
Utilizing mixed-mode columns: Columns that combine reversed-phase and ion-exchange characteristics, such as Coresep 100, can provide excellent retention and peak shape for basic compounds like pyridine derivatives without the need for ion-pairing reagents. helixchrom.com
A typical starting point for method development would involve a C18 column with a gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier. Detection is commonly performed using a UV-Vis detector, with the detection wavelength selected based on the UV absorbance spectrum of the compound.
Below are two hypothetical HPLC methods for the analysis of this compound:
Table 1: Isocratic HPLC Method for Rapid Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) Acetonitrile:Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~4.5 min |
Table 2: Gradient HPLC Method for Separation of Impurities
| Time (min) | % Acetonitrile | % Water (with 0.05% TFA) |
| 0 | 10 | 90 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 10 | 90 |
| 30 | 10 | 90 |
| Column | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm | |
| Flow Rate | 1.2 mL/min | |
| Detection | Diode Array Detector (DAD) at 220-400 nm | |
| Injection Volume | 5 µL | |
| Column Temperature | 35 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis could be feasible. However, the polarity of the pyridine ring and the ester group might lead to peak tailing and potential degradation at high injector or column temperatures.
A more common approach for analyzing compounds with functional groups that are not ideal for GC is derivatization. For instance, if the ester were to be hydrolyzed to the corresponding carboxylic acid, subsequent esterification with a more volatile alcohol or silylation could be performed. However, for the intact methyl ester, direct GC analysis should be investigated first.
GC coupled with mass spectrometry (GC-MS) would be a valuable tool for identifying impurities. The electron ionization (EI) mass spectrum would provide a characteristic fragmentation pattern that can aid in structure elucidation of unknown related substances. The development of a GC-MS method would involve optimizing the temperature program of the oven, the injector temperature, and the carrier gas flow rate to achieve good separation and peak shape.
Preparative Chromatography for Scale-Up
When larger quantities of pure this compound are required for further research, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC. elsci.iothermofisher.com
The goal of preparative HPLC is to isolate the target compound from impurities with high purity and recovery. The method development process involves:
Developing an optimized analytical method: A robust analytical method with good resolution between the target peak and impurities is the starting point.
Scaling up the method: The analytical method is scaled to a larger column with a higher loading capacity. This involves adjusting the flow rate and injection volume proportionally to the column dimensions.
Fraction collection: The eluent corresponding to the peak of the target compound is collected.
Solvent removal: The collected fraction, which contains the purified compound dissolved in the mobile phase, is then subjected to a process like rotary evaporation to remove the solvents and obtain the pure compound. elsci.io
Flash chromatography, a lower-pressure preparative technique, can also be a cost-effective option for purification, particularly for less challenging separations. youtube.com
Quantitative Analytical Methods for Research-Scale Determinations
Accurate quantification of this compound is essential for many research applications, such as determining reaction yields or preparing solutions of known concentrations.
While a validated HPLC method with an external standard calibration curve is a common approach for quantification, a particularly powerful technique for fluorinated compounds is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. diva-portal.orgrsc.orgnih.gov
¹⁹F qNMR offers several advantages:
High specificity: The large chemical shift range of ¹⁹F NMR and the low natural abundance of fluorine result in spectra with minimal background interference and signal overlap. nih.govdiva-portal.org
No need for a specific reference standard of the analyte: An internal standard containing fluorine with a known concentration can be used for quantification.
Direct measurement: The signal intensity is directly proportional to the number of fluorine nuclei, allowing for a direct and accurate quantification without the need for response factor determination.
For the quantification of this compound, a known amount of a stable, non-reactive fluorinated internal standard (e.g., trifluoroacetic acid or 1-fluoro-2,4-dinitrobenzene) would be added to a precisely weighed sample of the compound. The ¹⁹F NMR spectrum would then be acquired, and the purity of the analyte can be calculated by comparing the integral of the analyte's fluorine signals to the integral of the internal standard's signal.
Table 3: Parameters for ¹⁹F qNMR Analysis
| Parameter | Recommended Setting |
| Spectrometer Frequency | ≥ 400 MHz for ¹H |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) |
| Internal Standard | Trifluoroacetic acid (TFA) |
| Pulse Sequence | Simple pulse-acquire |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing signal |
| Number of Scans | Sufficient for a high signal-to-noise ratio (e.g., 16 or 32) |
| Data Processing | Baseline and phase correction, integration of signals |
Development of Specialized Analytical Techniques for Specific Research Problems
For specific research challenges, more specialized analytical techniques may need to be developed. For instance, if the stability of this compound under certain conditions (e.g., acidic, basic, oxidative, photolytic) is of interest, a stability-indicating HPLC method would need to be developed. chromatographyonline.comrsc.org This involves subjecting the compound to stress conditions to generate degradation products and then developing an HPLC method that can separate the parent compound from all its degradation products. This ensures that the assay is specific for the intact drug and can accurately measure its concentration over time.
Furthermore, the identification of unknown impurities or degradation products often requires the use of hyphenated techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful in this regard. An HPLC system is coupled to a mass spectrometer, which provides mass information for each peak separated by the HPLC column. This data is invaluable for proposing the structures of unknown compounds. chromatographyonline.com
Future Directions and Emerging Research Avenues in the Chemistry of Methyl 2 2,6 Difluoropyridin 4 Yl Acetate
Photocatalytic and Electrocatalytic Transformations Involving the Pyridine (B92270) Scaffold
The electron-deficient nature of the 2,6-difluoropyridine (B73466) ring makes it a prime candidate for novel photocatalytic and electrocatalytic transformations. These methods offer green and efficient alternatives to traditional synthesis by utilizing light or electricity to drive chemical reactions, often under mild conditions.
Future research will likely focus on the selective functionalization of the C-H bonds of the pyridine ring. While photocatalytic degradation has been studied for various aromatic compounds, including phenols, the application of these techniques for constructive synthesis with difluoropyridine scaffolds is an emerging field. nih.gov For instance, photocatalytic systems could be designed to achieve C-H arylation, alkylation, or amination, providing direct routes to complex analogues. The development of new photocatalysts specifically tailored for the activation of fluorinated heterocycles will be crucial.
Electrocatalysis also presents a promising avenue. The electrochemical reduction or oxidation of the pyridine ring could generate reactive intermediates, enabling unique bond formations that are inaccessible through conventional means. Research into the electrochemical synthesis of pyridine derivatives could lead to more sustainable and scalable production processes.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for methyl 2-(2,6-difluoropyridin-4-yl)acetate and its derivatives to flow chemistry and automated platforms is a key area for future development. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and the potential for higher yields and purity. vcu.edu
The synthesis of fluorinated compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited for flow reactors. acs.org For example, a continuous-flow process for the synthesis of halo-substituted nicotinonitriles has been shown to dramatically increase yield and reduce production costs. vcu.edu Similar principles can be applied to the synthesis and derivatization of this compound. Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new analogues by enabling high-throughput experimentation. organic-chemistry.org This technology allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies.
Application of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the way chemical reactions are discovered and optimized. youtube.com These technologies can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations with high accuracy. mdpi.comuni-muenster.de
Exploration of New Chemical Space through Non-Traditional Functionalization Strategies
Moving beyond classical synthetic methods, the exploration of non-traditional functionalization strategies will be critical for unlocking new chemical space around the this compound core. A primary focus in this area is the direct C-H functionalization of the pyridine ring, which avoids the need for pre-functionalized starting materials and offers more atom-economical routes to complex molecules. acs.orgnih.govberkeley.edu
Late-stage functionalization (LSF) is a particularly powerful approach for rapidly generating analogues of a lead compound. nih.gov For pyridines, strategies involving tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr) have been developed to install a wide variety of functional groups at positions adjacent to the ring nitrogen. acs.orgnih.govberkeley.edu Transition metal-mediated C-H activation is another promising strategy. nih.govresearchgate.net The fluorine substituents on the pyridine ring can influence the regioselectivity of these reactions, directing functionalization to specific positions. nih.govresearchgate.net Developing catalytic systems that can selectively activate the C-H bonds at the 3- and 5-positions of the 2,6-difluoropyridine ring remains a significant but achievable goal.
Design and Synthesis of Advanced Analogues for Specific Research Hypotheses
The this compound scaffold serves as a versatile platform for the design and synthesis of advanced analogues tailored to test specific biological or material science hypotheses. Pyridine derivatives are prevalent in pharmaceuticals, and the unique properties imparted by fluorine atoms make this scaffold particularly attractive for drug discovery. mdpi.comnih.govmdpi.com
Future research will involve the rational design of analogues to target specific biological pathways or receptors. For example, derivatives could be synthesized to act as inhibitors of specific enzymes or as modulators of protein-protein interactions. nih.govnih.govnih.gov The synthesis of these targeted molecules will leverage the advanced functionalization strategies discussed previously. The resulting compounds will be evaluated for their biological activity, and the data will be used to refine computational models and guide the design of the next generation of analogues in an iterative discovery cycle. nih.gov This hypothesis-driven approach, combining synthetic chemistry with computational modeling and biological testing, will be essential for translating the potential of this compound into tangible applications.
Q & A
Q. How to design mechanistic studies for fluorine substituent effects on reaction kinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
